[4-(Difluoromethoxy)-3-ethoxyphenyl](morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-3-ethoxyphenylmethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethoxy group, an ethoxy group, and a morpholinyl group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-ethoxyphenylmethanone typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with difluoromethoxy and ethoxy groups. The morpholinyl group is then introduced through a nucleophilic substitution reaction. Common reagents used in these reactions include difluoromethyl ethers, ethyl iodide, and morpholine. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)-3-ethoxyphenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Difluoromethoxy)-3-ethoxyphenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, 4-(Difluoromethoxy)-3-ethoxyphenylmethanone is explored for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)-3-ethoxyphenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy and ethoxy groups enhance its binding affinity and selectivity, while the morpholinyl group modulates its activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methoxy)-3-ethoxyphenylmethanone: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-(Difluoromethoxy)-3-methoxyphenylmethanone: Similar structure but with a methoxy group instead of an ethoxy group.
4-(Difluoromethoxy)-3-ethoxyphenylmethanone: Similar structure but with a piperidinyl group instead of a morpholinyl group.
Uniqueness
The presence of both difluoromethoxy and ethoxy groups in 4-(Difluoromethoxy)-3-ethoxyphenylmethanone makes it unique compared to its analogs. These groups enhance its chemical stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H17F2NO4 |
---|---|
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
[4-(difluoromethoxy)-3-ethoxyphenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H17F2NO4/c1-2-20-12-9-10(3-4-11(12)21-14(15)16)13(18)17-5-7-19-8-6-17/h3-4,9,14H,2,5-8H2,1H3 |
Clé InChI |
CGEMZLMKYZRBFX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(=O)N2CCOCC2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.